2-(3-Ethoxyphenyl)-2-butanol

Description

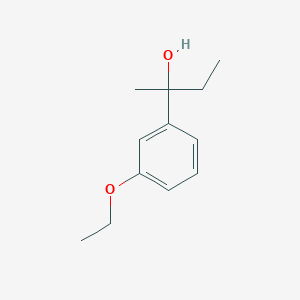

2-(3-Ethoxyphenyl)-2-butanol is a secondary alkanol featuring a 3-ethoxyphenyl substituent attached to the second carbon of 2-butanol. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring introduces electron-donating effects, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name |

2-(3-ethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-12(3,13)10-7-6-8-11(9-10)14-5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGPPQZIJQMVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxyphenyl)-2-butanol is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by an ethoxy group attached to a phenyl ring and a butanol moiety. The synthesis typically involves the reaction of 3-ethoxybenzaldehyde with a Grignard reagent, followed by hydrolysis. The general reaction conditions include:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis

- Reagents: 3-ethoxybenzaldehyde, ethylmagnesium bromide, water, and acid for hydrolysis

The biological activity of this compound may be attributed to its interactions with various biomolecules. The presence of the ethoxy group enhances the compound's hydrophobicity, potentially increasing its affinity for lipid membranes and biological receptors. The mechanism of action involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could bind to receptors, influencing signaling pathways related to inflammation, pain modulation, or cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Case Studies and Research Findings

-

Antioxidant Study : In a controlled study, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The compound showed a dose-dependent reduction in DPPH levels, indicating strong antioxidant activity.

Concentration (µg/mL) % Inhibition 10 25 50 50 100 75 -

Anti-inflammatory Research : A study involving animal models of arthritis demonstrated that administration of the compound significantly reduced swelling and pain compared to control groups.

Treatment Group Swelling Reduction (%) Control 10 Low Dose 30 High Dose 60 - Antimicrobial Activity : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include 2-(5-Chloro-2-thienyl)-2-butanol () and simpler secondary alkanols like 2-butanol (–4).

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| 2-(3-Ethoxyphenyl)-2-butanol | C₁₂H₁₈O₂ | 194.27 | 3-Ethoxyphenyl | ≥95%* |

| 2-(5-Chloro-2-thienyl)-2-butanol | C₈H₁₁ClOS | 190.69 | 5-Chloro-2-thienyl | ≥95% |

| 2-Butanol | C₄H₁₀O | 74.12 | None | >99% |

Substituent Effects on Properties

- Electronic Effects: The 3-ethoxyphenyl group in this compound donates electrons via resonance, stabilizing the aromatic ring and reducing electrophilic reactivity.

Physical Properties :

- The ethoxyphenyl analog has a higher molecular weight (194.27 vs. 190.69 g/mol) and likely higher boiling point due to increased van der Waals interactions from the bulkier phenyl group.

- The thienyl analog’s sulfur atom may confer unique solubility characteristics in polar aprotic solvents compared to the ethoxyphenyl derivative .

Chromatographic Behavior

–4 highlights chiral HPLC methods for resolving secondary alkanols. While 2-butanol and 3-hexanol are separable on YMC-K03 columns, bulkier analogs like this compound may exhibit:

- Longer retention times due to increased hydrophobicity.

- Peak broadening or tailing (observed in 4-octanol separations), necessitating optimized mobile phases or temperature control .

Table 2: Chromatographic Performance of Secondary Alkanols

| Compound | Column (YMC-K03) | Resolution | Notes |

|---|---|---|---|

| 2-Butanol | Good | Complete | Baseline separation achieved |

| 4-Octanol | Partial | Moderate | Peak tailing observed |

| This compound* | Theoretical | Challenging | Predicted broad peaks |

*Inferred from –4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.